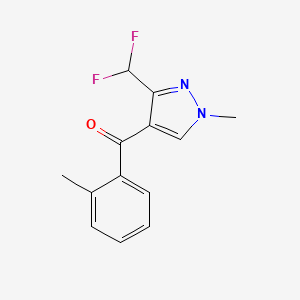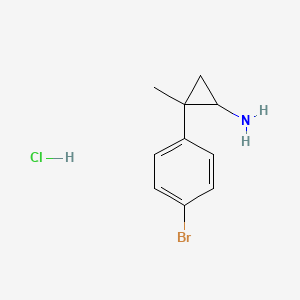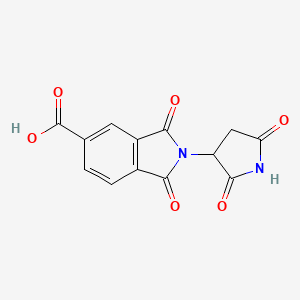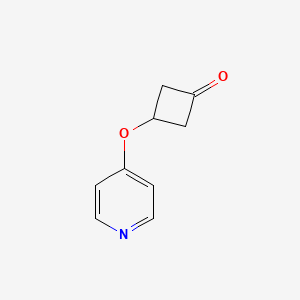
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a 2-methylbenzoyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole involves several steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl and 2-methylbenzoyl groups. One common synthetic route involves the reaction of 3-(difluoromethyl)pyrazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Analyse Chemischer Reaktionen
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them to carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the 2-methylbenzoyl moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the fluorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of new polymers, coatings, and other materials. .
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these enzymes, the compound can modulate cellular processes and potentially treat diseases such as cancer .
Vergleich Mit ähnlichen Verbindungen
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzaldehyde: This compound also contains a fluorinated group and a benzoyl moiety, but with different substitution patterns.
3-(difluoromethyl)-2-methyl-4-(trifluoromethyl)benzoyl chloride: This compound has both difluoromethyl and trifluoromethyl groups, making it highly reactive and useful in various chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and 2-methylbenzoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H12F2N2O |
|---|---|
Molekulargewicht |
250.24 g/mol |
IUPAC-Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C13H12F2N2O/c1-8-5-3-4-6-9(8)12(18)10-7-17(2)16-11(10)13(14)15/h3-7,13H,1-2H3 |
InChI-Schlüssel |
ZHIIYSWITHFGGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=CN(N=C2C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)

![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)


![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)

![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)


